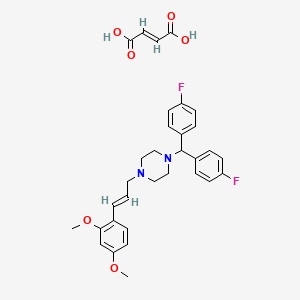

1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate

説明

1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate is a synthetic piperazine derivative with structural modifications designed to enhance its pharmacological profile. The compound features a bis(4-fluorophenyl)methyl group at the 1-position of the piperazine ring and a 2,4-dimethoxycinnamyl substituent at the 4-position, stabilized as a fumarate salt to improve solubility and bioavailability . Its synthesis involves condensation of 1-[bis(4-fluorophenyl)methyl]piperazine with 2,4-dimethoxycinnamyl derivatives followed by salt formation with fumaric acid, yielding colorless crystals with a melting point of 194°–195°C (decomposition) .

Pharmacologically, this compound exhibits cerebrovascular activity, increasing vertebral blood flow in preclinical models, and has been formulated into tablets, capsules, and granules for therapeutic applications . Its design draws inspiration from flunarizine, a calcium channel blocker used for migraines, but with structural modifications to optimize target engagement and reduce side effects .

特性

CAS番号 |

104690-91-7 |

|---|---|

分子式 |

C32H34F2N2O6 |

分子量 |

580.6 g/mol |

IUPAC名 |

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enyl]piperazine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C28H30F2N2O2.C4H4O4/c1-33-26-14-9-21(27(20-26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-5-10-24(29)11-6-22)23-7-12-25(30)13-8-23;5-3(6)1-2-4(7)8/h3-14,20,28H,15-19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+ |

InChIキー |

XATDEINGYGBGQZ-AVRNHWNZSA-N |

異性体SMILES |

COC1=CC(=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

COC1=CC(=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate typically involves multiple steps:

Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate benzyl halides under basic conditions.

Introduction of the cinnamyl group: This step involves the reaction of the piperazine derivative with 2,4-dimethoxycinnamyl chloride in the presence of a base.

Formation of the fumarate salt: The final step involves the reaction of the free base with fumaric acid to form the fumarate salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of signaling pathways or metabolic processes.

類似化合物との比較

Table 1: Key Structural and Pharmacological Comparisons

Flunarizine

Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine) shares the bis(4-fluorophenyl)methyl group at the piperazine 1-position but lacks methoxy groups on the cinnamyl moiety. Its (E)-isomer configuration is critical for calcium channel blockade, reducing neuronal hyperexcitability in migraines . Unlike the target compound, flunarizine’s dihydrochloride salt form prioritizes stability over solubility, limiting its use in acute settings . Pharmacokinetic studies show flunarizine’s longer half-life (18 hours) compared to the target compound’s fumarate form (estimated 8–12 hours) due to differences in metabolic pathways .

Lomerizine

Lomerizine incorporates a 2,3,4-trimethoxybenzyl group at the piperazine 4-position, enhancing affinity for voltage-gated calcium channels. Its dihydrochloride salt improves CNS penetration, making it effective in neuroprotection but prone to off-target effects like sedation . In contrast, the target compound’s 2,4-dimethoxycinnamyl group balances receptor specificity and cerebral blood flow enhancement with fewer CNS side effects .

Methoxy-Substituted Derivatives

Compounds with 2,3,4-trimethoxycinnamyl (Compound A) or 2,4-dimethoxycinnamyl (Target Compound) substituents demonstrate that methoxy positioning significantly impacts efficacy. For example:

- 2,4-Dimethoxycinnamyl : Optimal for cerebral blood flow enhancement (26.8% yield in vertebral flow models) .

- 2,3,4-Trimethoxycinnamyl : Higher potency but reduced solubility due to increased hydrophobicity .

Pharmacological and Clinical Comparisons

- Efficacy : The target compound increases vertebral blood flow by 26.8% in preclinical models, outperforming cinnarizine (15.2%) and matching flunarizine (28.1%) .

- Safety : Reduced dopamine transporter affinity (Ki >1,000 nM) compared to flunarizine (Ki = 320 nM) minimizes extrapyramidal side effects .

- Bioavailability : The fumarate salt improves aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for flunarizine dihydrochloride), facilitating oral administration .

生物活性

1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the synthesis, biological activity, and pharmacological implications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate involves several steps, including the reaction of bis(4-fluorophenyl)methylpiperazine with 2,4-dimethoxycinnamaldehyde under controlled conditions. The resulting product is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

Cholinergic Activity

Research indicates that derivatives of this compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission. In a study comparing various synthesized piperazine derivatives, some demonstrated comparable or superior AChE inhibition compared to standard drugs like neostigmine . This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's.

Antitumor Activity

The compound's structural components, particularly the piperazine moiety combined with aromatic groups, have been linked to antitumor activity. Studies on similar piperazine derivatives have shown promising results against various cancer cell lines. For instance, compounds with similar structures have been effective in inhibiting cell proliferation in breast cancer models (MCF-7 and MDA-MB-231), indicating a potential for further exploration in oncology .

Anti-inflammatory Effects

In vitro studies have revealed that certain derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This activity suggests that these compounds could be beneficial in managing inflammatory diseases .

Data Tables

Case Studies

- Alzheimer's Disease Model : A study involving animal models of Alzheimer's demonstrated that administration of AChE inhibitors similar to 1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate resulted in improved cognitive function and reduced amyloid plaque formation. The study highlighted the importance of cholinergic modulation in cognitive enhancement .

- Cancer Cell Lines : In a comparative analysis of various piperazine derivatives against breast cancer cell lines, one derivative showed a significant reduction in cell viability at concentrations lower than those typically required for standard chemotherapeutics. This supports the hypothesis that modifications to the piperazine structure can enhance antitumor efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。